molecular formula C9H16O2 B145879 Isobutyl angelate CAS No. 7779-81-9

Isobutyl angelate

Cat. No.: B145879
CAS No.: 7779-81-9
M. Wt: 156.22 g/mol
InChI Key: XDEGQMQKHFPBEW-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl angelate is an ester compound known for its presence in Roman chamomile (Anthemis nobilis) essential oil. It is recognized for its potent spasmolytic, neurotropic, muscle-relaxant, anticonvulsant, and anxiolytic properties . This compound is widely used in aromatherapy and has various applications in the fields of medicine and biology.

Mechanism of Action

Target of Action

Isobutyl angelate is a major constituent of Roman chamomile essential oil . It has been identified as one of the active constituents that promote mouse ambulation . .

Mode of Action

It has been suggested that the ambulatory effects of this compound are attenuated by chlorpromazine and haloperidol , indicating that the neurotransmitter dopamine may be involved in the ambulation promoting effects of this compound

Biochemical Pathways

Given its potential interaction with the dopaminergic system , it could be inferred that this compound might influence pathways related to dopamine synthesis, release, and reuptake.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Its molecular weight is 156.23 , and it has a boiling point of 176-177°C

Result of Action

This compound has been found to promote mouse ambulation , suggesting that it might have psychostimulant-like effects. This could potentially lead to changes in behavior and mental condition . .

Action Environment

Its density is 0.877 g/mL at 25°C , which might affect its distribution and stability in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl angelate can be synthesized through the direct esterification of isobutyl alcohol with angelic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process . The reaction conditions generally include maintaining a temperature range of 60-80°C and using a solvent such as toluene to remove the water formed during the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isobutyl angelate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Comparison with Similar Compounds

Isobutyl angelate stands out due to its unique combination of spasmolytic, neurotropic, muscle-relaxant, anticonvulsant, and anxiolytic properties, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-methylpropyl (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEGQMQKHFPBEW-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884422
Record name 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; winey, fruity aroma
Record name Isobutyl angelate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

176.00 to 177.00 °C. @ 760.00 mm Hg
Record name Isobutyl angelate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Insoluble in water; soluble in oils, soluble (in ethanol)
Record name Isobutyl angelate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isobutyl angelate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.874-0.880
Record name Isobutyl angelate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7779-81-9
Record name Isobutyl angelate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7779-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl angelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl 2-methylisocrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYL ANGELATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OR98SJS39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isobutyl angelate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutyl angelate
Reactant of Route 2
Reactant of Route 2
Isobutyl angelate
Reactant of Route 3
Reactant of Route 3
Isobutyl angelate
Reactant of Route 4
Reactant of Route 4
Isobutyl angelate
Reactant of Route 5
Reactant of Route 5
Isobutyl angelate
Reactant of Route 6
Reactant of Route 6
Isobutyl angelate
Customer
Q & A

Q1: What is the primary natural source of isobutyl angelate?

A1: this compound is a major constituent of the essential oil derived from Roman chamomile (Chamaemelum nobile or Anthemis nobilis) flowers. [, , , , , , , ]

Q2: How does the geographical location of Roman chamomile cultivation affect the this compound content in its essential oil?

A2: Studies indicate that the this compound content can vary depending on the soil and climate conditions of the cultivation site. For instance, research in Southeast Serbia found that Roman chamomile grown on Rendzina soil had a higher essential oil content, with 3-methyl pentyl angelate as the major constituent, compared to those grown on Alluvial soil where this compound was dominant. []

Q3: Are there significant differences in the essential oil composition of Roman chamomile grown in different regions of Northern Italy?

A4: A study comparing the essential oil composition of Roman chamomile from two different regions in Northern Italy revealed no significant differences in their composition. Both oils exhibited a high content of this compound, ranging from 36.3% to 38.5%. []

Q4: Does the method of drying Roman chamomile flowers affect the yield and composition of its essential oil?

A6: Research suggests that different drying methods significantly influence both the yield and chemical composition of Roman chamomile essential oil. Shade-drying yielded the highest oil content (1.9%) compared to sun-drying (0.4%) and oven-drying (0.9%). While the number of identified compounds remained consistent, their proportions varied considerably depending on the drying method employed. []

Q5: What is the potential of this compound and other constituents of Roman chamomile oil in combating antimicrobial resistance?

A8: Roman chamomile oil, rich in this compound and other esters, exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. [] Notably, some of its minor constituents, like 2-methylbutyl 2-methylbutyrate and prenyl acetate, demonstrate comparable antimicrobial potency to the major compounds. [] This synergistic effect of various constituents in Roman chamomile oil presents a promising avenue for combating antimicrobial resistance, as targeting multiple bacterial pathways may hinder the development of resistance mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.